4,5-二氯-2-甲基-4-异噻唑啉-3-酮

概述

描述

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is an organic compound belonging to the isothiazolinone family. It is known for its potent antimicrobial properties, making it a valuable component in various industrial and consumer products. This compound is particularly effective against bacteria, fungi, and algae, which makes it widely used as a preservative and biocide .

科学研究应用

4,5-Dichloro-2-methyl-4-isothiazolin-3-one has a wide range of scientific research applications:

Chemistry: It is used as a biocide in various chemical formulations to prevent microbial growth.

Biology: The compound is employed in biological studies to understand its antimicrobial mechanisms and effects on different microorganisms.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.

Industry: It is widely used in industrial processes, including water treatment, paint formulations, and as a preservative in personal care products

作用机制

Target of Action

The primary targets of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (also known as 4,5-dichloro-2-methyl-1,2-thiazol-3-one) are enzymes with thiols at their active sites . In particular, it has a high affinity for G protein alpha subunits (G α), suggesting targeted effects on signaling transduction from G protein-coupled receptors (GPCRs) .

Mode of Action

The compound’s mode of action is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The affected biochemical pathways primarily involve the metabolic pathways of the targeted enzymes. The disruption of these pathways leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage . The compound’s interaction with GPCRs also suggests potential effects on signal transduction pathways .

Result of Action

The result of the compound’s action is the inhibition of growth and metabolism in targeted organisms, leading to their death . In addition to its antimicrobial properties, the compound is also known to cause skin irritations and allergies, and may pose ecotoxicological hazards .

Action Environment

The action of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one can be influenced by environmental factors. For instance, its stability decreases when the pH is greater than 8 . It’s used in various environments, from cooling water systems to fuel storage tanks, and even in personal care products . Therefore, the compound’s action, efficacy, and stability can vary depending on the specific environment in which it’s used.

生化分析

Biochemical Properties

The antimicrobial activity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that 4,5-Dichloro-2-methyl-4-isothiazolin-3-one forms mixed disulfides upon treatment with such species .

Cellular Effects

4,5-Dichloro-2-methyl-4-isothiazolin-3-one has been shown to alter cellular metabolism at a lower concentration than other similar compounds . Both 4,5-Dichloro-2-methyl-4-isothiazolin-3-one and related compounds increase reactive oxygen species (ROS) generation at the mitochondrial and cellular levels .

Molecular Mechanism

The mechanism of action of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one involves rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . Cells are inhibited by disruption of the metabolic pathways involving dehydrogenase enzymes .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Dosage Effects in Animal Models

The effects of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one vary with different dosages in animal models. For instance, in a study on medaka and zebrafish, it was found that 4,5-Dichloro-2-methyl-4-isothiazolin-3-one had a consistently high affinity for G protein alpha subunits (G α), suggesting targeted effects on signaling transduction from G protein-coupled receptors (GPCRs) and an extrapolatable mode of action in teleost brains .

Metabolic Pathways

It is known that this compound disrupts the metabolic pathways involving dehydrogenase enzymes .

Transport and Distribution

It is known that this compound has a high affinity for G protein alpha subunits (G α), suggesting that it may interact with these proteins for transport and distribution .

Subcellular Localization

Given its high affinity for G protein alpha subunits (G α), it is possible that this compound may be localized to areas of the cell where these proteins are present .

准备方法

The synthesis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one typically involves the cyclization of 3-mercaptopropanamides. These amides are derived from acrylic acid through the intermediate 3-mercaptopropionic acid. The ring-closure of the thiol-amide is usually achieved by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Industrial production methods often involve multi-step reactions with precise control over reaction conditions and the use of appropriate reagents .

化学反应分析

4,5-Dichloro-2-methyl-4-isothiazolin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfides.

Reduction: Reduction reactions can break down the compound into simpler thiol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is unique among isothiazolinones due to its specific chlorine and methyl substitutions, which enhance its antimicrobial properties. Similar compounds include:

Methylisothiazolinone: Known for its use in personal care products.

Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a biocide.

Benzisothiazolinone: Used in industrial applications for its antimicrobial properties

These compounds share similar antimicrobial mechanisms but differ in their specific applications and effectiveness based on their chemical structures.

属性

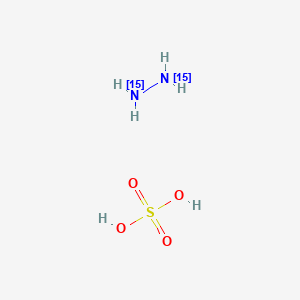

IUPAC Name |

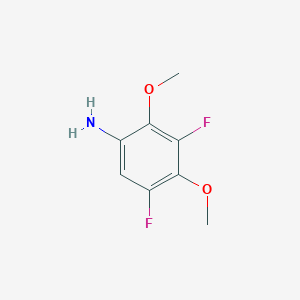

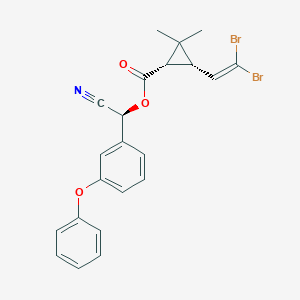

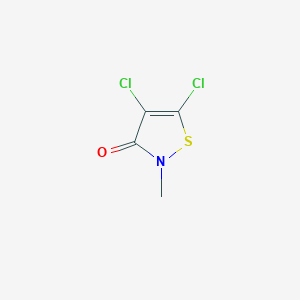

4,5-dichloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZDIUZSWUDGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181116 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26542-23-4 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding regarding 4,5-Dichloro-2-methyl-4-isothiazolin-3-one in these research articles?

A1: The research primarily identifies 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (45243-K-CG) as a strong contact allergen. It was found as a contaminant in Kathon CG, a commercial preservative containing related isothiazolinone compounds. [] The study demonstrated that 45243-K-CG elicited strong sensitization in guinea pigs, with all animals sensitized to this compound also showing cross-reactivity to 5-chloro-2-methyl-4-isothiazolin-3-one (5243-K-CG), another active ingredient in Kathon CG. []

Q2: How does the structure of 45243-K-CG relate to its allergenic potential?

A2: While the exact mechanism of action is not detailed in these papers, the research highlights the structural similarity between 45243-K-CG and other known allergens like 5243-K-CG (MCI) and 2-methyl-4-isothiazolin-3-one (MI). [, ] This suggests that the isothiazolinone ring structure itself may be a key factor in their ability to trigger allergic contact dermatitis. Further research would be needed to elucidate the specific structural features responsible for the allergenic potential and to understand the underlying immunological mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。